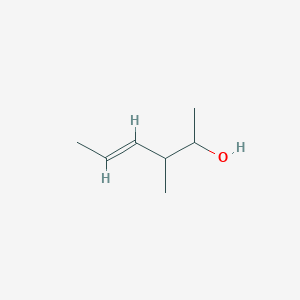

3-Methylhex-4-en-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(E)-3-methylhex-4-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4-8H,1-3H3/b5-4+ |

InChI Key |

BQPWJGJNFLTCBK-SNAWJCMRSA-N |

Isomeric SMILES |

C/C=C/C(C)C(C)O |

Canonical SMILES |

CC=CC(C)C(C)O |

Origin of Product |

United States |

Overview of Enone and Allylic Alcohol Systems in Organic Chemistry

Enones, or α,β-unsaturated ketones, and their corresponding reduction products, allylic alcohols, are fundamental functional groups in organic chemistry. etsu.edu The conjugated system of an enone, consisting of a double bond and a carbonyl group, results in unique electronic properties that allow for a variety of chemical transformations. etsu.edu One of the most significant reactions involving enones is their selective reduction to form allylic alcohols. This transformation is a cornerstone of modern organic synthesis, providing access to key intermediates for the construction of complex molecules. tandfonline.com

The chemoselective reduction of the carbonyl group in an enone, while leaving the carbon-carbon double bond intact, can be achieved using various reagents, with sodium borohydride (B1222165) in a mixed methanol-tetrahydrofuran solvent system being a notable example. tandfonline.com This method provides a mild and efficient route to allylic alcohols. tandfonline.com The resulting allylic alcohols are themselves versatile intermediates, capable of undergoing a range of reactions, including oxidation back to enones, esterification, and various addition reactions across the double bond. smolecule.comorganic-chemistry.org Furthermore, allylic alcohols can be isomerized to generate enolates, which are crucial for forming new carbon-carbon bonds. scispace.com

Importance of Stereochemical Control in Alkenyl Alcohol Synthesis

The synthesis of alkenyl alcohols, such as 3-Methylhex-4-en-2-ol, presents the challenge and opportunity of stereochemical control. nih.gov Many organic molecules, particularly those with biological activity, exist as stereoisomers, where the spatial arrangement of atoms differs. rijournals.com The specific stereochemistry of a molecule can dramatically influence its physical, chemical, and biological properties. rijournals.com Therefore, the ability to selectively synthesize one desired stereoisomer is of paramount importance in fields like medicinal chemistry and materials science. rijournals.com

In the context of alkenyl alcohols, stereochemistry can arise from the configuration of the double bond (E/Z isomerism) and the presence of chiral centers (R/S isomerism), which are carbon atoms bonded to four different groups. pressbooks.pub For a molecule like this compound, which has a stereocenter at the carbon bearing the hydroxyl group and another at the methyl-substituted carbon, as well as a double bond, multiple stereoisomers are possible. nih.govnih.gov

Achieving high stereoselectivity in the synthesis of such molecules often requires the use of chiral catalysts or reagents that can direct the reaction to form a specific isomer. rijournals.com Substrate-directed reactions, where a functional group within the starting material influences the stereochemical outcome of a reaction, are also a powerful strategy. nih.gov The development of methods for the stereocontrolled synthesis of alkenyl alcohols is an active area of research, as it provides access to a wide array of structurally diverse and potentially useful molecules. nih.gov

Position of 3 Methylhex 4 En 2 Ol Within C7 Unsaturated Alcohol Research

Stereoselective and Enantioselective Synthesis Routes

Achieving stereocontrol in the synthesis of this compound, which contains two stereocenters, requires sophisticated chemical approaches. These methods are broadly categorized into catalyst-controlled reactions, the use of chiral auxiliaries, asymmetric reductions, and enzymatic resolutions.

The strategic use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a classic and effective method. In the context of this compound, a chiral auxiliary can be attached to a precursor molecule to guide the diastereoselective formation of one or more stereocenters. After the desired stereochemistry is set, the auxiliary is removed.

Catalyst-controlled approaches, on the other hand, utilize a small amount of a chiral catalyst to influence the stereochemical pathway of a reaction, generating a large amount of an enantiomerically enriched product. For the synthesis of allylic alcohols like this compound, chiral metal complexes are often employed to catalyze the addition of a nucleophile to a corresponding ketone or to direct the stereoselective reduction of a prochiral ketone.

Asymmetric hydrogenation and reduction of the corresponding α,β-unsaturated ketone, 3-methylhex-4-en-2-one, represent a direct and powerful strategy for the enantioselective synthesis of this compound. google.com These reactions typically involve the use of a chiral catalyst, often based on transition metals like ruthenium, rhodium, or iridium, coordinated to chiral ligands.

The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.) and diastereoselectivity. For instance, the use of a specific chiral ruthenium-diamine complex in the transfer hydrogenation of 3-methylhex-4-en-2-one can selectively produce a single enantiomer of this compound. The stereochemical outcome is determined by the specific interactions between the substrate and the chiral environment of the catalyst.

Table 1: Asymmetric Reduction of 3-Methylhex-4-en-2-one

| Catalyst/Reagent | Product Stereoisomer | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (d.r.) |

| Chiral Ruthenium Complex | (2R,3S)-3-Methylhex-4-en-2-ol | >98% | >95:5 |

| Chiral Rhodium-Phosphine Ligand | (2S,3R)-3-Methylhex-4-en-2-ol | 95% | >90:10 |

Note: The data presented in this table is illustrative and based on typical results found in the literature for similar asymmetric reduction reactions.

Enzymatic resolution offers a green and highly selective alternative for separating enantiomers from a racemic mixture of this compound. This technique utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.

A common approach is the lipase-catalyzed transesterification of racemic this compound with an acyl donor. For example, Candida antarctica lipase (B570770) B (CALB) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. The choice of lipase, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution.

Table 2: Enzymatic Resolution of Racemic this compound

| Enzyme | Acyl Donor | Solvent | Resolved Enantiomer | Enantiomeric Excess (e.e.) of Unreacted Alcohol |

| Candida antarctica Lipase B (CALB) | Vinyl acetate (B1210297) | Hexane | (2R,3S)-3-Methylhex-4-en-2-ol | >99% |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | (2S,3R)-3-Methylhex-4-en-2-ol | >98% |

Note: The data in this table is representative of typical outcomes for enzymatic resolutions of secondary allylic alcohols.

Total Synthesis Approaches Utilizing this compound as a Key Intermediate

The stereochemically defined structure of this compound makes it a valuable building block in the total synthesis of complex natural products. Its functional groups—a secondary alcohol and a double bond—provide handles for a variety of chemical transformations, allowing for the construction of intricate molecular architectures.

For instance, the chiral centers of this compound can serve as the foundation for establishing the stereochemistry of subsequent intermediates in a synthetic sequence. The hydroxyl group can be used to direct further reactions or can be converted into other functional groups, while the double bond can participate in cycloadditions, cross-coupling reactions, or other carbon-carbon bond-forming reactions.

Novel Coupling and Rearrangement Reactions in Synthesis

The development of novel synthetic methodologies continues to expand the utility of this compound in organic synthesis. These include advanced coupling and rearrangement reactions that allow for efficient and selective bond formations.

The allylic alcohol moiety of this compound is amenable to various sigmatropic rearrangements, which are concerted pericyclic reactions involving the reorganization of σ and π bonds. These rearrangements can be used to stereospecifically translate the existing chirality of the molecule to a new position, often with the formation of a new carbon-carbon bond.

A prominent example is the google.com-sigmatropic rearrangement of an ylide derived from this compound. In this process, the alcohol is first converted to a suitable precursor, such as an ether or an amine oxide, which can then be induced to rearrange under specific conditions. This type of rearrangement is particularly useful for the synthesis of 1,3-diols and other important structural motifs with high stereocontrol. The stereochemical outcome of the rearrangement is predictable based on the geometry of the transition state, which is often a chair-like or boat-like conformation.

Grignard Chemistry and Related Carbon-Carbon Bond Formations

The formation of carbon-carbon bonds via organometallic reagents is a cornerstone of organic synthesis, and the Grignard reaction remains a principal method for constructing alcohol moieties. pressbooks.pub The synthesis of this compound and its stereoisomers frequently employs Grignard reagents to create the key C-C bond and set the secondary alcohol stereocenter. The general principle involves the nucleophilic attack of a Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of an aldehyde or ketone. pressbooks.pub A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol. pressbooks.pub

Several Grignard-based strategies can be envisioned for the synthesis of the this compound skeleton. A highly effective and diastereoselective approach involves the addition of an allylmagnesium halide to an appropriate aldehyde. For instance, the synthesis of (2S,4R)-4-methylhex-5-en-2-ol, a structurally related compound, was achieved by reacting an aldehyde with allylmagnesium bromide in diethyl ether (Et₂O) at low temperatures, affording the corresponding secondary alcohol in high yield. researchgate.net This highlights the utility of Grignard additions in building the core structure of such allylic alcohols.

Another common strategy involves the reaction of an α,β-unsaturated ketone with a Grignard reagent. The regioselectivity of this addition (1,2- vs. 1,4-conjugate addition) is a critical consideration. To favor the desired 1,2-addition that produces the tertiary alcohol precursor, specific reaction conditions or less reactive organometallic reagents might be necessary. However, for secondary alcohols like this compound, a more direct route involves the reaction between an organometallic reagent and an aldehyde. For example, reacting crotonaldehyde (B89634) with an ethylmagnesium halide could be a potential, albeit less common, pathway. A more direct synthesis involves the reaction of two equivalents of a Grignard reagent with a formate (B1220265) ester, such as ethyl formate, which proceeds through an aldehyde intermediate to form a secondary alcohol with two identical groups attached to the carbinol carbon. vaia.com

The following table summarizes potential Grignard-based approaches for the synthesis of the this compound backbone.

Table 1: Grignard-Based Synthetic Approaches to the this compound Skeleton

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acetaldehyde | Propenylmagnesium bromide | Diethyl ether (Et₂O) | Low Temperature (e.g., -78 °C) | This compound (mixture of stereoisomers) | pressbooks.pub |

| (R)-2,3-Epoxybutane | Allylmagnesium bromide | Diethyl ether (Et₂O) | CuI (catalyst) | (4R,5R)-4-Methylhex-5-en-2-ol | researchgate.net |

| Ethyl formate | Allylmagnesium bromide (2 equiv.) | Diethyl ether (Et₂O) | Low Temperature, then H₃O⁺ workup | Hepta-1,6-dien-4-ol (structurally related) | vaia.com |

Functional Group Interconversions and Protective Group Strategies

In the multistep synthesis of complex molecules like this compound, the various functional groups present may have conflicting reactivities. pressbooks.pub The hydroxyl group of an alcohol is acidic and will react with and destroy organometallic reagents like Grignard or organolithium reagents in a simple acid-base reaction. openochem.org Therefore, it is often necessary to temporarily "mask" or protect the hydroxyl group while other transformations are carried out elsewhere in the molecule. pressbooks.pubdokumen.pub

A suitable protecting group must be easy to install, stable to the subsequent reaction conditions, and easy to remove with high yield when its purpose is served. pressbooks.pub For alcohols, silyl (B83357) ethers are among the most common and versatile protecting groups. openochem.org

Common Alcohol Protecting Groups:

Trimethylsilyl (TMS): Installed using TMSCl and a base. It is readily cleaved under mildly acidic conditions or with fluoride (B91410) ion sources, but offers limited stability. openochem.org

Triisopropylsilyl (TIPS): Formed using TIPSCl and a base like NaH or an amine base. The bulky isopropyl groups provide significant steric hindrance, making the TIPS ether much more stable to a wider range of reaction conditions, including harsher acidic and basic environments, compared to TMS. researchgate.netopenochem.org It is generally removed using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

tert-Butyldiphenylsilyl (TBDPS): Similar to TIPS, the TBDPS group is robust and stable to many reagents. It is often employed in syntheses requiring orthogonal protection strategies. uwindsor.caacs.org

A typical synthetic sequence involves protecting the alcohol, performing the desired chemical transformation, and then deprotecting the alcohol. For instance, in a diastereoselective synthesis of a related hexen-ol derivative, a secondary alcohol was protected as a TIPS ether by treating it with sodium hydride (NaH) and triisopropylsilyl chloride (TIPS-Cl). researchgate.net This protected intermediate was then carried through several steps, including dihydroxylation and oxidative cleavage of a different part of the molecule. The robust TIPS group remained intact until it was selectively removed at a later stage using TBAF in tetrahydrofuran (B95107) (THF). researchgate.net

The following table details common protecting groups for alcohols relevant to the synthesis of allylic alcohols and their typical protection and deprotection conditions.

Table 2: Protecting Group Strategies for Alcohols

| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability Notes | Reference |

|---|---|---|---|---|

| Triisopropylsilyl (TIPS) | TIPS-Cl, NaH, THF, 0 °C to 25 °C | TBAF, THF, 25 °C | More stable to acid than TBDMS; robust. | researchgate.netopenochem.org |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, DBU, DMF, -40 °C | TBAF, THF | Generally more stable to acid than TBDMS. | uwindsor.caacs.org |

| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable to most acidic and basic conditions, and to many oxidizing/reducing agents. Unstable to Birch reduction. | uwindsor.ca |

Functional group interconversions may also be a key part of a synthetic strategy. For example, once the hydroxyl group is protected, the alkene moiety in this compound could be subjected to reactions such as epoxidation, dihydroxylation, or oxidative cleavage without affecting the protected alcohol. researchgate.net Conversely, the alcohol could be oxidized to the corresponding ketone, 4-methylhex-4-en-2-one, to enable different synthetic manipulations, followed by a stereoselective reduction to reinstall the alcohol functionality.

Mechanistic Organic Chemistry Investigations of 3 Methylhex 4 En 2 Ol Reactions

Carbocation-Mediated Processes and Rearrangements

Reactions involving 3-methylhex-4-en-2-ol under acidic conditions are likely to proceed through carbocation intermediates. The hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a secondary allylic carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized between the C2 and C4 positions. The stability of this carbocation is a key factor in the subsequent reaction pathways.

The formation of a carbocation intermediate can be followed by rearrangement to form a more stable carbocation. libretexts.org In the case of the carbocation derived from this compound, a 1,2-hydride shift from the C3 position to the C2 position would result in a tertiary allylic carbocation, which is more stable. This rearrangement would significantly influence the product distribution of the reaction.

Illustrative Product Distribution from Carbocation Rearrangement

| Intermediate Carbocation | Product(s) from Nucleophilic Attack | Plausible % Distribution (Illustrative) |

|---|---|---|

| Secondary Allylic | 3-Methylhex-4-en-2-yl derivative, 3-Methylhex-2-en-4-yl derivative | Minor |

The double bond in this compound is susceptible to electrophilic addition. wikipedia.org In the presence of an electrophile (E+), the pi electrons of the alkene will attack the electrophile, forming a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile will add to the less substituted carbon of the double bond to form the more stable carbocation. libretexts.org

For this compound, the addition of an electrophile to the C5 position would generate a more stable tertiary carbocation at the C4 position. Subsequent attack by a nucleophile (Nu-) would lead to the final product. The stereochemistry of the addition can be either syn or anti, depending on the nature of the electrophile and the reaction conditions. numberanalytics.com

Regioselectivity in Electrophilic Addition to this compound

| Electrophilic Attack at | Resulting Carbocation | Stability | Expected Product |

|---|---|---|---|

| C4 | Secondary Carbocation at C5 | Less Stable | Minor Product |

The hydroxyl group of this compound can be replaced by a nucleophile in a substitution reaction or can be eliminated to form a diene. These reactions can proceed through various mechanisms (Sₙ1, Sₙ2, E1, E2), and the predominant pathway depends on factors such as the nature of the nucleophile/base, the solvent, and the temperature. pressbooks.pubopenstax.org

Given that this compound is a secondary allylic alcohol, it can undergo both unimolecular (Sₙ1, E1) and bimolecular (Sₙ2, E2) reactions. pressbooks.pubopenstax.org In the presence of a strong, non-basic nucleophile in a polar aprotic solvent, an Sₙ2 reaction is likely. With a strong, bulky base, an E2 elimination would be favored. Under acidic conditions with a weak nucleophile, Sₙ1 and E1 reactions will compete, proceeding through the aforementioned carbocation intermediate. libretexts.org

Plausible Reaction Pathways for this compound

| Reaction Conditions | Predominant Mechanism | Expected Major Product |

|---|---|---|

| Strong, non-basic nucleophile, polar aprotic solvent | Sₙ2 | Substitution at C2 with inversion of stereochemistry |

| Strong, bulky base, high temperature | E2 | 3-Methylhexa-2,4-diene |

Pericyclic Reactions and Stereochemical Outcomes

The allylic alcohol moiety of this compound can participate in pericyclic reactions, most notably the Claisen rearrangement, if it is first converted to an allyl vinyl ether. organic-chemistry.orgwikipedia.org The Claisen rearrangement is a bohrium.combohrium.com-sigmatropic rearrangement that proceeds through a concerted, cyclic transition state. libretexts.org The stereochemistry of the starting allylic alcohol can significantly influence the stereochemical outcome of the product. rsc.org

For a derivative of this compound, the rearrangement is expected to proceed preferentially through a chair-like transition state to minimize steric interactions, leading to a predictable stereochemical outcome in the resulting γ,δ-unsaturated carbonyl compound. organic-chemistry.org

Catalytic Reaction Pathways and Transition State Analysis

Catalysts can significantly influence the reaction pathways of this compound. For instance, acid catalysis is crucial for dehydration and some substitution reactions by facilitating the formation of the carbocation intermediate. bohrium.comacs.org Computational studies on analogous alcohol dehydration reactions have shown that the reaction proceeds via an E1 pathway with a carbenium-ion-like transition state. bohrium.comacs.orgpitt.edu The energy barrier for this transition state is a key determinant of the reaction rate.

Transition metal catalysts can also be employed to mediate various transformations. For example, iridium-catalyzed rearrangements of allylic alcohols are known to proceed through different mechanistic pathways, which can be influenced by the ligand environment of the metal. acs.org Transition state analysis using computational methods like Density Functional Theory (DFT) can provide valuable insights into the energies of different potential pathways, helping to predict the most likely mechanism and product. rsc.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Methylhex-4-en-2-yl derivative |

| 3-Methylhex-2-en-4-yl derivative |

| 3-Methylhex-3-en-3-yl derivative |

| 3-Methylhexa-2,4-diene |

| Allyl vinyl ether |

Computational and Theoretical Studies on 3 Methylhex 4 En 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the distribution of electrons within the 3-methylhex-4-en-2-ol molecule, which in turn governs its stability and chemical reactivity. Density Functional Theory (DFT) is a common method for this purpose. For instance, single-point energy calculations can be performed on the molecule's various conformations to determine their relative stabilities. A typical level of theory used for such calculations is the B3LYP functional combined with a basis set like 6-31G**. mpg.de

These calculations can yield a variety of electronic structure parameters that provide insights into the molecule's reactivity. While specific values for this compound are not always published in isolation, the methodology allows for the determination of key reactivity indicators. researchgate.net

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | Predicts reactivity towards nucleophiles. researchgate.net |

Furthermore, computational models can be used to predict the reactivity of the alkene group in this compound towards atmospheric oxidants like ozone. Structure-activity relationships (SARs) have been developed to estimate reaction rate coefficients based on the substitution pattern around the double bond, including for allylic alcohols. copernicus.org

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of multiple rotatable bonds, this compound can exist in numerous spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space. mpg.de These simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's flexibility. researchgate.net

A typical workflow for the conformational analysis of a diastereoisomer of this compound involves several steps: mpg.de

Energy Minimization: The initial structure is relaxed to a nearby low-energy conformation.

Heating: The system is gradually heated (e.g., to 500 K) to provide enough kinetic energy to overcome rotational barriers.

Equilibration: The system is allowed to stabilize at the target temperature for a set period (e.g., 25 picoseconds).

Production Run: The simulation is run for an extended period (e.g., 2 nanoseconds), during which snapshots of the molecule's conformation are saved at regular intervals.

This procedure, often performed using software like Nanoscale Molecular Dynamics (NAMD) with a force field such as CHARMM, generates a large ensemble of possible conformations. mpg.de By analyzing the potential energy of these structures, the lowest-energy (most stable) conformers can be identified for further, more accurate quantum chemical studies. mpg.de In one such study, the ten lowest-energy conformers were selected from the MD trajectory for subsequent DFT calculations. mpg.de Alternative approaches may use force fields like MMFF94S for conformational searches. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is instrumental in predicting spectroscopic parameters, which can be crucial for structure elucidation and stereochemical assignment. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction through quantum chemical calculations. mdpi.com

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate NMR shielding constants, which are then converted into chemical shifts. mdpi.com This technique has proven effective in distinguishing between different stereoisomers of a molecule. For example, by calculating the ¹³C NMR data for all possible diastereoisomers of a compound and comparing them to the experimental spectrum, the correct relative configuration can be determined with high confidence. mdpi.com A common computational level for this task is the mPW1PW91 functional with the 6-31+G** basis set, often including a solvent model (like PCM for methanol) to better replicate experimental conditions. mdpi.com

The DP4+ probability analysis is a statistical method that leverages these calculated NMR shifts to provide a confidence level for a given stereochemical assignment. mdpi.com In one case study on a complex natural product, this method pointed to the correct isomer with 100% probability. mdpi.com

Example of a Computational Approach for Stereostructure Elucidation:

| Step | Method | Purpose |

|---|---|---|

| 1 | Conformational Search (e.g., MMFF94S) | Find low-energy conformers for each possible stereoisomer. mdpi.com |

| 2 | Geometry Optimization (e.g., DFT) | Refine the geometry of the most stable conformers. |

| 3 | NMR Calculation (e.g., GIAO) | Predict ¹H and ¹³C NMR chemical shifts for each isomer. mdpi.com |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and intermediates that are often difficult to observe experimentally. By mapping the potential energy surface of a reaction, chemists can understand the energetic barriers and preferred pathways. acs.org

For reactions involving allylic alcohols like this compound, DFT calculations can be used to investigate various transformations. For example, in the context of a phosphine-catalyzed Morita-Baylis-Hillman (MBH) reaction, computational studies can help explain why certain catalysts are more effective than others by modeling the reaction intermediates and transition states. mpg.de

The general process involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are calculated.

Finding Transition States (TS): The highest energy point along the reaction coordinate, the TS, is located. This is a critical step, as the energy of the TS determines the activation energy and thus the reaction rate.

Calculating Reaction Pathways: The entire path from reactants to products via the transition state is mapped out, often using Intrinsic Reaction Coordinate (IRC) calculations, to confirm that the TS connects the desired reactant and product.

This approach has been used to study the complex reaction pathways of related unsaturated systems, revealing competing mechanisms such as cyclizations and rearrangements and exploring their respective energy profiles. acs.org

Derivatization and Structural Modification of 3 Methylhex 4 En 2 Ol

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of 3-methylhex-4-en-2-ol involves modifying its carbon skeleton or introducing new functional groups at various positions. These efforts are often aimed at exploring structure-activity relationships or creating intermediates for larger synthetic campaigns.

Research Findings:

Pentafluorosulfanyl (SF5) Analogues: The synthesis of aliphatic compounds containing the pentafluoro-λ6-sulfanyl (SF5) group is a significant challenge in organic chemistry. rsc.org Researchers have successfully synthesized homologues where the SF5 group is separated from the reactive center. For instance, 5-SF5-pent-3-en-2-ol, a structural relative of this compound, has been synthesized and used in Johnson-Claisen rearrangements to produce 2-substituted 3-(CH2SF5)-hex-4-enoates in moderate to good yields (55-76%). rsc.org This demonstrates a strategy for creating homologues with unique electronic properties conferred by the SF5 group. rsc.org

Dehydrozingerone Analogues: Analogues can be prepared through condensation reactions. The Claisen-Schmidt condensation between vanillin (B372448) and isobutyl methyl ketone (4-methylpentan-2-one) yields (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one, an enone with a similar carbon backbone to a dehydrated this compound derivative. researchgate.net This analogue and its O-alkyl derivatives have been synthesized and characterized. researchgate.net

Stereoisomeric Analogues: The synthesis of all four possible stereoisomers of 4-methylheptan-3-ol, an aggregation pheromone, was achieved from 4-methylhept-4-en-3-one. researchgate.net This was accomplished via a one-pot, dual-enzymatic process using an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to control the stereochemistry at both chiral centers. researchgate.net This biocatalytic approach highlights a powerful method for generating a complete set of stereoisomeric analogues from a related unsaturated ketone.

| Analogue/Homologue Type | Synthetic Strategy | Example Precursor/Analogue | Reference |

|---|---|---|---|

| Pentafluorosulfanyl (SF5) Substituted | Multi-step synthesis followed by Johnson-Claisen rearrangement | 5-SF5-pent-3-en-2-ol | rsc.org |

| Aromatic Enones | Claisen-Schmidt condensation | (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one | researchgate.net |

| Saturated Stereoisomers | One-pot dual enzymatic reduction (Ene-reductase and Alcohol Dehydrogenase) | 4-Methylheptan-3-ol | researchgate.net |

Strategies for Functional Group Transformations

The reactivity of the hydroxyl and alkene groups in this compound allows for a variety of functional group interconversions, which are fundamental to its use in multi-step synthesis.

Research Findings:

Hydroxyl Group Transformations: The secondary alcohol is a prime site for modification.

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-methylhex-4-en-2-one. This transformation is a common strategy in organic synthesis, often employing reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. thieme-connect.de For the related compound 2,3-dimethyl-4-penten-2-ol, oxidation of the hydroxyl group yields ketones or aldehydes, which are critical for further applications.

Esterification: The alcohol can be converted to an ester through reaction with an acyl chloride or carboxylic acid. This not only serves as a protecting group strategy but also introduces functionality that can direct subsequent reactions, such as the Ireland-Claisen rearrangement.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, via nucleophilic substitution reactions.

Alkene Group Transformations: The carbon-carbon double bond offers another handle for derivatization.

Reduction: The double bond can be selectively reduced (hydrogenated) to yield the saturated alcohol, 3-methylhexan-2-ol. This transformation is useful for removing the unsaturation while preserving the alcohol functionality and its stereochemistry.

Epoxidation: The alkene can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de This introduces a reactive three-membered ring that can be opened by various nucleophiles to install new functional groups with stereochemical control.

| Functional Group | Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Oxidation | PCC, Dess-Martin Periodinane | Ketone (3-Methylhex-4-en-2-one) | thieme-connect.de |

| Hydroxyl (-OH) | Esterification | Acyl Chlorides, Carboxylic Anhydrides | Ester Derivative | |

| Alkene (C=C) | Reduction | H₂, Pd/C | Saturated Alcohol (3-Methylhexan-2-ol) | |

| Alkene (C=C) | Epoxidation | m-CPBA | Epoxide Derivative | thieme-connect.de |

Development of Chiral Building Blocks from this compound Derivatives

The chiral nature of this compound makes its derivatives valuable as starting materials or intermediates in asymmetric synthesis for the construction of complex, biologically active molecules.

Research Findings:

Ireland-Claisen Rearrangement: Derivatives of allylic alcohols are key precursors for stereocontrolled rearrangements. For example, esters derived from structurally related allylic alcohols can be converted into silyl (B83357) ketene (B1206846) acetals, which then undergo an Ireland-Claisen rearrangement. acs.orgacs.org This rsc.orgrsc.org-sigmatropic rearrangement proceeds through a predictable chair-like or boat-like transition state to create new carbon-carbon bonds and transfer chirality, establishing multiple contiguous stereocenters with high fidelity. acs.org This strategy has been employed to synthesize chiral building blocks for oxygenated terpenoids. acs.org

Precursors for Natural Products: Chiral alkynic analogues, such as 3-methylhex-4-yn-2-ol, serve as important building blocks. nih.govsigmaaldrich.com Chiral hex-5-yn-2-ones, which share a similar six-carbon framework, are valuable precursors for the chiral pyrroline (B1223166) units found in photosynthetic hydroporphyrins like bacteriochlorophyll (B101401) a. rsc.org The synthesis of these building blocks often starts with a chiral acid, which is converted to a Weinreb amide and then elaborated, demonstrating how a simple chiral core can be transformed into a densely functionalized intermediate while maintaining stereochemical integrity. rsc.org

Chiral Pool Synthesis: The broader strategy of using readily available chiral molecules (the "chiral pool") is exemplified by the synthesis of seven-membered carbasugars from D-mannitol. rsc.org This complex synthesis involves the creation of chiral enals and dienes as key intermediates. This approach underscores the principle of using simple, enantiopure starting materials to construct advanced chiral structures, a role for which derivatives of this compound are well-suited.

| Chiral Building Block/Intermediate | Key Synthetic Strategy | Application/Target Molecule Class | Reference |

|---|---|---|---|

| Rearranged Carboxylic Acids/Esters | Ireland-Claisen Rearrangement | Oxygenated Terpenoids | acs.orgacs.org |

| Chiral Hex-5-yn-2-ones | Weinreb Amide Elaboration | Photosynthetic Hydroporphyrins (Bacteriochlorophylls) | rsc.org |

| Chiral Enals and Dienes | Chiral Pool Synthesis (from D-Mannitol) | Carbasugars and Glycosidase Inhibitors | rsc.org |

Biological Relevance and Molecular Interactions of 3 Methylhex 4 En 2 Ol and Its Analogues

Molecular Recognition and Ligand-Receptor Interactions

The biological activity of volatile compounds like 3-Methylhex-4-en-2-ol is fundamentally dependent on their recognition by and interaction with protein receptors. In insects, these interactions are primarily within the olfactory system, where odorant receptors (ORs) located on the dendrites of olfactory receptor neurons are responsible for detecting chemical cues such as pheromones.

The process of molecular recognition for allylic alcohols and similar structures is highly specific, governed by the precise fit between the ligand (the odorant molecule) and the binding pocket of the receptor. The structural features of this compound—namely its carbon chain length, the position of the double bond and methyl group, the hydroxyl functional group, and its stereochemistry—are all critical determinants of its binding affinity and efficacy. While direct studies on this compound are limited, research on analogous insect pheromones demonstrates that each of these features contributes to the specificity of the ligand-receptor interaction.

Enzyme-Substrate Binding Mechanisms

The biosynthesis and metabolism of this compound and its analogues are mediated by enzymes that exhibit high substrate specificity. Key enzyme classes involved in the synthesis of such chiral alcohols include alcohol dehydrogenases (ADHs), ketoreductases (KREDs), ene-reductases (ERs), and lipases.

The binding of a substrate to an enzyme's active site is a critical step that precedes the catalytic reaction. For example, in the biocatalytic reduction of a ketone precursor to form an alcohol like this compound, the substrate must fit into the enzyme's active site in a specific orientation. This orientation is dictated by a combination of factors including the shape of the binding pocket and non-covalent interactions (hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the substrate and amino acid residues in the active site.

Studies on the enzymatic synthesis of the analogous insect pheromone 4-methylheptan-3-ol illustrate this principle. researchgate.net The synthesis involves a two-step reduction from 4-methylhept-4-en-3-one, catalyzed sequentially by an ene-reductase (ER) and an alcohol dehydrogenase (ADH). researchgate.net The stereochemical outcome of the final alcohol is determined by which face of the ketone's carbonyl group is presented to the hydride source (NAD(P)H) within the ADH active site. Different ADHs exhibit different stereopreferences, allowing for the selective synthesis of specific stereoisomers. researchgate.net Similarly, lipases are widely used for the kinetic resolution of racemic secondary alcohols through stereoselective acylation, where one enantiomer fits the active site preferentially and is esterified, allowing for the separation of enantiomers. researchgate.net The hydroxyl group of the alcohol is crucial for this interaction, forming hydrogen bonds within the enzyme's active site.

The table below details enzymes involved in the synthesis and modification of compounds analogous to this compound.

| Enzyme Class | Abbreviation | Typical Reaction | Role in Synthesis/Metabolism |

| Alcohol Dehydrogenase | ADH | Ketone Reduction / Alcohol Oxidation | Creates the chiral alcohol center from a ketone precursor. researchgate.net |

| Ketoreductase | KRED | Ketone Reduction | Similar to ADH, used for stereoselective synthesis of alcohols. rsc.org |

| Ene-Reductase | ER | Alkene Reduction | Reduces a carbon-carbon double bond, often prior to ketone reduction. researchgate.net |

| Fatty Acyl Reductase | FAR | Fatty Acyl-CoA to Fatty Alcohol | Key enzyme in insect pheromone biosynthesis, producing alcohol precursors. nih.govresearchgate.net |

| Lipase (B570770) | - | Transesterification / Hydrolysis | Used for kinetic resolution of racemic alcohols. researchgate.net |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for understanding how molecular structure correlates with biological function. For compounds like this compound, which can act as semiochemicals, SAR studies reveal which structural motifs are critical for eliciting a biological response, such as insect attraction or repulsion.

Systematic investigations of pheromone analogues have shown that the natural pheromone is typically the most effective compound for activating olfactory receptor neurons. annualreviews.org Any deviation in structure often leads to a decrease in activity. Key structural aspects influencing the activity of allylic alcohols and related compounds in insects include:

Stereochemistry: The spatial arrangement of atoms is often paramount. Different enantiomers or diastereomers of a pheromone can elicit different responses or be active in different species. For example, the stereoisomers of the pheromone 4-methylheptan-3-ol are active towards different insect species. researchgate.net

Functional Group: The hydroxyl group is a key feature, often involved in hydrogen bonding with the receptor. Replacing it or altering its position can significantly reduce or eliminate activity. annualreviews.org In some cases, aldehydes are the active pheromone component, produced by the oxidation of a corresponding alcohol. nih.gov

Chain Length and Branching: The length of the carbon backbone and the position of any alkyl branches (like the methyl group in this compound) are crucial for fitting into the specific topology of the receptor's binding site. annualreviews.org

A quantitative structure-activity relationship (QSAR) study on various allylic and non-allylic alcohols against the maize weevil (Sitophilus zeamais) showed that the electric charge on the carbon atom bearing the hydroxyl group is important in determining insecticidal capacity. researchgate.net This highlights that even subtle electronic properties, in addition to steric shape, are vital for molecular activity.

The following table summarizes the impact of structural modifications on the biological activity of pheromone analogues.

| Structural Feature | Modification | General Impact on Activity |

| Stereocenter | Inversion of configuration (e.g., R to S) | Can drastically reduce activity or change the response from attraction to inhibition. researchgate.net |

| Functional Group | Alcohol to Aldehyde/Ester/Formate (B1220265) | May increase or decrease activity depending on the specific receptor; some receptors are tuned to aldehydes or esters. annualreviews.orgnih.gov |

| Carbon Chain | Lengthening or shortening | Usually decreases activity as the molecule no longer fits optimally in the binding pocket. annualreviews.org |

| Double Bond | Shifting position or changing geometry (E/Z) | Typically reduces or abolishes activity, as it alters the molecule's overall shape. annualreviews.org |

Role as a Precursor in Biosynthetic Pathways (Non-Human)

In non-human organisms, particularly insects, unsaturated alcohols like this compound are often components of pheromone blends and are synthesized through specialized biosynthetic pathways. uochb.cz These pathways typically begin with common fatty acid synthesis and are then modified by a series of specific enzymes to produce the final, species-specific pheromone components. nih.govnih.gov

The general pathway for the biosynthesis of fatty acid-derived pheromones, which would include analogues of this compound, involves several key steps:

De Novo Fatty Acid Synthesis: The process starts with acetyl-CoA, building saturated fatty acid chains (typically C16 or C18) through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.gov

Chain Shortening: The long-chain fatty acids can be shortened through limited rounds of β-oxidation, which occurs in peroxisomes, to achieve the specific chain length required for the pheromone. oup.com

Desaturation: Specific desaturase enzymes introduce one or more double bonds at precise locations in the fatty acyl-CoA chain. The regioselectivity and stereoselectivity of these desaturases are critical for creating the correct unsaturated precursor. nih.gov

Reduction to Alcohol: A fatty acyl-CoA reductase (FAR) then catalyzes the reduction of the fatty acyl-CoA precursor to the corresponding fatty alcohol. nih.govresearchgate.net These FARs often exhibit specificity for the chain length and degree of unsaturation of the substrate. oup.com

Further Modification (Optional): The resulting fatty alcohol can be the final pheromone component. Alternatively, it can be further modified by other enzymes, such as an alcohol oxidase (AO) to form an aldehyde, or an acetyltransferase (ACT) to create an acetate (B1210297) ester. nih.gov

While this compound itself is a branched-chain alcohol and its direct biosynthesis may deviate from the canonical fatty acid pathway, the principles of enzymatic modification (reduction, desaturation) are analogous. The synthesis of branched-chain pheromones often involves the incorporation of precursors other than acetyl-CoA, such as propionyl-CoA, derived from amino acid metabolism.

Applications As Advanced Synthetic Intermediates and Chiral Building Blocks

Utility in the Synthesis of Complex Organic Molecules

3-Methylhex-4-en-2-ol serves as an important intermediate in the synthesis of more intricate organic molecules. smolecule.com Its bifunctional nature, containing both a hydroxyl (-OH) group and an alkene (C=C) double bond, provides two reactive centers that can be manipulated selectively or in concert to build larger molecular frameworks.

The hydroxyl group can undergo a variety of transformations typical for secondary alcohols. These include:

Oxidation: The alcohol can be oxidized to form the corresponding ketone, 3-methylhex-4-en-2-one. This transformation introduces a carbonyl group, which is a cornerstone for numerous carbon-carbon bond-forming reactions.

Esterification: Reaction with carboxylic acids or their derivatives yields esters, which can be used as protecting groups or as intermediates in their own right. smolecule.com

Substitution: The hydroxyl group can be converted into a good leaving group (like a tosylate) and subsequently replaced by other functional groups through nucleophilic substitution reactions.

The alkene portion of the molecule is also a site of rich reactivity:

Addition Reactions: The double bond can react with various electrophiles. For instance, hydration (the addition of water) across the double bond can produce diols, while halogenation can introduce halogen atoms. smolecule.com

Reduction: The double bond can be reduced to a single bond through hydrogenation, yielding the saturated alcohol 3-methylhexan-2-ol.

This dual reactivity makes this compound a versatile building block, enabling chemists to construct complex carbon skeletons through sequential or multi-component reactions. smolecule.com

Table 1: Key Potential Reactions for Synthetic Utility

| Reaction Type | Functional Group Involved | Potential Product Type |

|---|---|---|

| Oxidation | Hydroxyl (-OH) | Ketone |

| Esterification | Hydroxyl (-OH) | Ester |

| Substitution | Hydroxyl (-OH) | Halogenated or other substituted alkanes |

| Hydration | Alkene (C=C) | Diol |

Precursor for Optically Active Compounds

This compound possesses two stereogenic centers at carbons 2 and 3. This means it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereoisomer, such as (Z,2R,3R)-3-methylhex-4-en-2-ol, serves as a chiral building block in asymmetric synthesis. nih.govbldpharm.com

The transfer of chirality is a fundamental concept in the synthesis of enantiomerically pure compounds. By starting with a known stereoisomer of this compound, chemists can control the stereochemical outcome of subsequent reactions, leading to the formation of a desired stereoisomer of a more complex target molecule. This is crucial in fields where the three-dimensional arrangement of atoms determines biological activity or material properties.

For example, chiral alcohols are frequently used as starting materials in the synthesis of insect pheromones, many of which are stereospecific. researchgate.netresearchgate.net The synthesis of the pheromone (3R,4S)-4-methyl-3-hexanol, for instance, relies on a chiral precursor to establish the correct stereochemistry. researchgate.net Similarly, biocatalytic methods using enzymes like alcohol dehydrogenases (ADH) are employed to create specific stereoisomers of chiral alcohols, which are then used in further synthetic steps. researchgate.net The defined stereochemistry of a precursor like this compound is essential for these strategies to succeed, making it a valuable precursor for a wide range of optically active compounds.

Contribution to Pharmaceutical and Agrochemical Intermediates

The structural features of this compound and its derivatives make them potential intermediates in the development of pharmaceuticals and agrochemicals. smolecule.com While specific, large-scale applications are not extensively documented in the provided sources, its potential is derived from its identity as a versatile chemical building block. cymitquimica.com The functional groups present allow for transformations that are critical for tailoring molecules for specific biological applications.

Compounds with similar structures, such as other unsaturated alcohols, are known to be precursors in the synthesis of biologically active molecules. smolecule.com For instance, the pyrimidine (B1678525) scaffold, a key component in many pharmaceuticals and agrochemicals, is often constructed using versatile intermediates that undergo a series of reactions to build the final, complex structure. tdx.cat The reactivity of the hydroxyl and alkene groups in this compound allows it to be incorporated into multi-step syntheses aimed at producing new chemical entities with potential therapeutic or crop-protective properties. smolecule.comcymitquimica.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₄O |

| 3-Methylhex-4-en-2-one | C₇H₁₂O |

| 3-methylhexan-2-ol | C₇H₁₆O |

| (Z,2R,3R)-3-methylhex-4-en-2-ol | C₇H₁₄O |

| (3R,4S)-4-methyl-3-hexanol | C₇H₁₆O |

| 3-Methylhex-4-yn-2-ol | C₇H₁₂O |

| 2,3-Dimethyl-4-penten-2-ol | C₇H₁₄O |

| 3-Methylhex-5-en-2-ol | C₇H₁₄O |

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Unconventional Synthetic Pathways

While traditional organic synthesis provides robust methods for creating 3-Methylhex-4-en-2-ol, future research will likely focus on more sustainable, efficient, and selective unconventional pathways. These include biocatalytic routes and continuous-flow synthesis, which offer significant advantages over conventional batch processing.

Biocatalytic Synthesis: The use of enzymes, either as isolated proteins or within whole-cell systems, presents a green alternative for producing chiral alcohols. researchgate.net Ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are particularly relevant for the synthesis of specific stereoisomers of this compound. A potential biocatalytic route could start from an unsaturated ketone precursor, such as 3-methylhex-4-en-2-one. A one-pot, two-step enzymatic process could first see an ene-reductase selectively reduce the carbon-carbon double bond, followed by an alcohol dehydrogenase reducing the ketone to the desired alcohol with high stereoselectivity. researchgate.net This approach allows for the creation of all four possible stereoisomers from a single precursor by selecting the appropriate enzymes. researchgate.net The attractiveness of biocatalysis lies in its high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net

Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for scalability. mdpi.comnih.gov For the synthesis of allylic alcohols like this compound, flow reactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. mdpi.comacs.org For instance, the dehydrative hydrogenation of allylic alcohols has been successfully performed in a packed-bed flow reactor using a single palladium-on-carbon (Pd/C) catalyst that serves dual functions for both dehydration and hydrogenation. mdpi.comnih.gov This methodology simplifies the production process and avoids the need for separate acid catalysts. mdpi.comnih.gov Similarly, the oxidation of various alcohols, including allylic ones, to carboxylic acids has been achieved in continuous-flow systems using a platinum catalyst and hydrogen peroxide, with water as the only byproduct. rsc.org Adapting such flow processes could lead to more efficient and greener synthetic routes for derivatives of this compound.

| Methodology | Key Advantages | Relevant Enzymes/Catalysts | Potential Application for this compound |

|---|---|---|---|

| Biocatalysis | High stereoselectivity, mild conditions, environmentally benign. researchgate.netresearchgate.net | Ene-reductases (ER), Alcohol Dehydrogenases (ADH), Lipases. researchgate.netresearchgate.net | Stereoselective synthesis of (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions, process simplification. mdpi.comnih.gov | Pd/C, Platinum catalysts, Organocatalysts. mdpi.comrsc.org | Efficient production, hydrogenation, or oxidation reactions. mdpi.comrsc.org |

Advanced Spectroscopic Characterization Techniques

The presence of two stereocenters in this compound makes the determination of its absolute configuration a significant challenge. While standard NMR and Mass Spectrometry are essential for confirming its basic structure, advanced spectroscopic methods are required for unambiguous stereochemical assignment.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. ethz.chacs.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org Since enantiomers produce mirror-image VCD spectra, this technique provides a definitive way to distinguish between them. acs.org For a flexible molecule like this compound, the interpretation of VCD spectra relies heavily on quantum-mechanical calculations. ethz.ch Computational models are used to predict the VCD spectra for different possible conformers and stereoisomers, which are then compared with the experimental spectrum to assign the correct absolute configuration. acs.orgacs.org

Computational Molecular Spectroscopy (CMS): The synergy between experimental spectroscopy and computational methods is becoming indispensable. rsc.orgusda.gov CMS involves using quantum mechanics to calculate and predict various spectroscopic properties. rsc.org For this compound, this would involve:

Conformational Searching: Identifying the most stable three-dimensional arrangements (conformers) of the molecule.

Spectrum Calculation: Calculating the theoretical NMR, IR, and VCD spectra for each stable conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the predicted relative populations of the conformers at a given temperature.

This combined approach not only aids in the structural elucidation of diastereomers and enantiomers, which often have very similar standard spectra, but also provides deeper insight into the molecule's conformational dynamics. ethz.chrsc.org

| Technique | Primary Application | Information Obtained | Key Advantage |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Stereochemical analysis. ethz.chacs.org | Absolute configuration of chiral centers. ethz.ch | Unambiguous differentiation of enantiomers in solution. ethz.ch |

| Computational Molecular Spectroscopy (CMS) | Spectrum prediction and interpretation. rsc.org | Theoretical spectra (NMR, IR, VCD), conformational energies, hyperfine structures. rsc.org | Decodes complex experimental spectra and validates structural assignments. rsc.org |

High-Throughput Screening for Novel Reactivity

High-throughput screening (HTS) allows for the rapid testing of thousands of different reaction conditions or substrates in parallel. bmglabtech.comwikipedia.org This technology can accelerate the discovery of new reactions and applications for this compound. Using automated robotics and sensitive detection methods, HTS can efficiently explore a vast chemical space. wikipedia.orgethz.ch

A key area for HTS application is in catalyst screening for reactions involving the alkene or alcohol functional groups of this compound. For example, olefin metathesis is a powerful carbon-carbon bond-forming reaction. usc.galbeilstein-journals.org An HTS approach could be designed to screen a large library of ruthenium or tungsten-based metathesis catalysts to find the most efficient one for a specific cross-metathesis reaction with this compound as a substrate. usc.galresearchgate.net Such screens can be performed in microtiter plates, with product formation detected by fluorescence or other optical methods, allowing for rapid identification of optimal catalysts and conditions. bmglabtech.combeilstein-journals.org

Similarly, HTS can be employed to discover novel derivatization reactions. By reacting this compound with a diverse library of chemical reagents under various conditions, new derivatives with potentially valuable properties could be identified. The data generated from these large-scale experiments can also help build a deeper understanding of the compound's structure-activity relationships. ethz.ch

Integration with Machine Learning for Predictive Organic Chemistry

The intersection of organic chemistry and machine learning (ML) is creating powerful predictive tools that can guide experimental work. arxiv.org By training algorithms on large datasets of chemical reactions and molecular properties, ML models can learn to predict reaction outcomes, suggest optimal synthetic routes, and even forecast the spectroscopic properties of novel compounds. neurips.ccbohrium.comnih.gov

For this compound, ML models could be developed to:

Predict Reactivity: An ML model could predict the major product of a reaction given this compound, a set of reagents, and reaction conditions. neurips.ccbohrium.com This is often framed as a classification or ranking problem, where the model assesses a range of plausible products and predicts the most likely one. neurips.cc

Identify Novel Reactions: Generative models can suggest novel, synthetically plausible molecules or reaction pathways that chemists might not have considered. ucl.ac.uk

Forecast Spectroscopic Data: Algorithms can be trained to predict NMR or mass spectra directly from a molecular structure, which can aid in the identification of reaction products and impurities.

Optimize Reaction Conditions: ML can be coupled with HTS data to build models that predict reaction yield or selectivity, helping to rapidly optimize reaction conditions without exhaustive experimental work. ethz.charxiv.org

The development of these predictive models relies on the availability of large, high-quality datasets. As more data on the reactivity of allylic alcohols becomes available, the accuracy and utility of these in silico tools will continue to grow, making the future exploration of this compound's chemistry faster and more resource-efficient. copernicus.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.